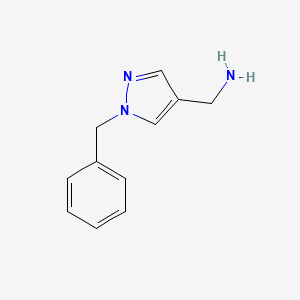

(1-benzyl-1H-pyrazol-4-yl)methanamine

Description

Significance of Pyrazole (B372694) Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a highly sought-after structural motif in medicinal chemistry due to its diverse biological activities. chiralen.comuni.lunih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal framework for designing molecules that can effectively interact with biological targets. chemscene.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. uni.luconcordia.cascispace.com

The prevalence of the pyrazole scaffold in clinically successful drugs underscores its importance. A significant number of FDA-approved medications incorporate this heterocyclic ring, highlighting its therapeutic value across various disease areas. nih.gov These compounds often exhibit high efficacy and selectivity, which are critical attributes for modern pharmaceuticals. chemscene.com The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired therapeutic outcomes. chemscene.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Ruxolitinib | Anticancer | Janus kinase (JAK) inhibitor |

| Apixaban | Anticoagulant | Factor Xa inhibitor |

| Stanozolol | Anabolic Steroid | Androgen receptor agonist |

Overview of (1-benzyl-1H-pyrazol-4-yl)methanamine as a Key Intermediate

This compound is a chemical compound that serves as a crucial building block in the synthesis of more complex, biologically active molecules. nih.govsmolecule.com Its structure features a pyrazole ring with a benzyl (B1604629) group attached to one nitrogen atom and a methanamine group at the 4-position. This arrangement of functional groups makes it a versatile intermediate for creating a library of derivative compounds through various chemical reactions.

The benzyl group can influence the compound's lipophilicity and potential for pi-stacking interactions with biological targets. The primary amine of the methanamine group is a key reactive site, allowing for the formation of amides, sulfonamides, and other functional groups, which are instrumental in modulating the biological activity of the final product. The strategic placement of these functionalities on the pyrazole core provides a robust platform for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of the 1-benzyl-1H-pyrazole scaffold have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target for inflammatory diseases. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 936940-11-3 |

| Appearance | Not specified |

| Solubility | Not specified |

Historical Context of Pyrazole-Containing Pharmacophores

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr first synthesized a pyrazole derivative, antipyrine, in 1883 while searching for a quinine (B1679958) substitute. This discovery marked the beginning of the exploration of pyrazoles for their therapeutic potential. Antipyrine and its derivatives, such as aminopyrine, were among the first synthetically produced antipyretic and analgesic drugs.

The journey of pyrazole-based drugs continued with significant milestones. In the mid-20th century, phenylbutazone, a pyrazolidinedione derivative, was introduced as a potent anti-inflammatory agent for treating arthritis. However, its use was later limited due to side effects. A major breakthrough came in the 1990s with the development of celecoxib, the first selective cyclooxygenase-2 (COX-2) inhibitor, which offered a safer alternative for managing pain and inflammation. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, further expanded the understanding of the natural occurrence and biological significance of this heterocyclic system. These historical developments have paved the way for the extensive use of pyrazole scaffolds in contemporary drug discovery, leading to a new generation of targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNGGQPLNEWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640901 | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-11-3 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Pyrazol 4 Yl Methanamine

Precursor Synthesis and Pyrazole (B372694) Ring Construction

The foundational step in synthesizing the target compound is the creation of a suitably functionalized 1-benzyl-1H-pyrazole intermediate. This can be accomplished either by first forming the pyrazole ring and then adding the benzyl (B1604629) group, or by using benzylhydrazine (B1204620) in a cyclization reaction to form the N-benzylated ring directly.

1-Benzyl-1H-pyrazole-4-carbaldehyde is a crucial intermediate, serving as the direct precursor for the target methanamine via reductive amination. chemimpex.com A prevalent method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction. umich.edunih.gov This reaction typically involves treating an N-substituted pyrazole or a suitable hydrazone precursor with a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). umich.edusemanticscholar.org For instance, the Vilsmeier-Haack reaction of hydrazones can effectively yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov This aldehyde is a versatile building block, valued for its ability to undergo further derivatization through reactions like condensation and nucleophilic addition, making it essential for drug discovery and development. chemimpex.com

Another key intermediate is 1-benzyl-1H-pyrazole-4-carbonitrile. This compound can be synthesized from the corresponding aldehyde. A common method involves converting the aldehyde to an oxime by reacting it with hydroxylamine, followed by in-situ dehydration to yield the nitrile functionality. researchgate.net

| Intermediate | Synthetic Method | Reagents | Reference |

| 1-Benzyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | umich.edunih.gov |

| 1-Benzyl-1H-pyrazole-4-carbonitrile | Aldehyde to Nitrile Conversion | Hydroxylamine, Dehydrating Agent | researchgate.net |

The 1-benzyl-1H-pyrazole core can be constructed through various cyclization strategies. One of the most fundamental approaches is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov To obtain the N1-benzylated structure directly, benzylhydrazine is used as the hydrazine component. For example, reacting benzylhydrazine dihydrochloride (B599025) with a suitable aldehyde, such as 4-chlorobenzaldehyde, first forms the corresponding hydrazone intermediate. orgsyn.org Subsequent reaction of this hydrazone with a compound containing a 1,3-dicarbonyl motif or its equivalent leads to the formation of the 1-benzyl-1,3,5-trisubstituted pyrazole ring. orgsyn.org

Multicomponent syntheses offer another efficient route. For instance, a one-pot process can involve the condensation of 1,3-dicarbonyl compounds with DMF-dimethylacetal (DMFDMA) to generate an enaminone intermediate, which then undergoes cyclization with a substituted hydrazine to furnish the pyrazole core. beilstein-journals.org

| Reaction Type | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | Benzylhydrazine, 1,3-Dicarbonyl Compound | Direct formation of N-benzylated pyrazole core | nih.govorgsyn.org |

| Multicomponent Reaction | 1,3-Dicarbonyl, DMFDMA, Hydrazine | One-pot efficiency, forms enaminone intermediate | beilstein-journals.org |

Aminomethylation Strategies for the 4-Position

With the functionalized 1-benzyl-1H-pyrazole core in hand, the next phase is the introduction of the aminomethyl group at the C4 position. Several reliable methods are available for this transformation.

Reductive amination is a direct and widely used method for converting 1-benzyl-1H-pyrazole-4-carbaldehyde into (1-benzyl-1H-pyrazol-4-yl)methanamine. This process typically occurs in a one-pot fashion where the aldehyde reacts with an amine source (such as ammonia (B1221849) for the primary amine, or a primary amine for a secondary amine) to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the desired amine. arkat-usa.orgresearchgate.net

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of the imine formed from pyrazole-4-carbaldehydes. researchgate.net For reactions involving various primary and secondary amines, sodium triacetoxyborohydride (B8407120) has been shown to be a particularly effective reducing agent, often used in dichloroethane. ineosopen.org An improved protocol utilizing an excess of NaBH₄ in the presence of acetic acid has also been developed, proving effective for the reductive amination of various arylaldehydes with heterocyclic amines. arkat-usa.org

| Reducing System | Amine Source | Solvent | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Benzylamine (example) | Not specified | Standard reduction of pre-formed Schiff base | researchgate.net |

| Sodium Triacetoxyborohydride | Various primary/secondary amines | Dichloroethane | Effective for a broad range of amines | ineosopen.org |

| NaBH₄ / Acetic Acid | Heterocyclic amines | Methanol (B129727) or Benzene | Improved protocol, good yields | arkat-usa.org |

An alternative pathway to the target methanamine involves the chemical reduction of a nitrile or carboxamide group at the 4-position of the pyrazole ring. This route begins with the synthesis of 1-benzyl-1H-pyrazole-4-carbonitrile or 1-benzyl-1H-pyrazole-4-carboxamide.

The nitrile group of 1-benzyl-1H-pyrazole-4-carbonitrile can be reduced to a primary aminomethyl group using strong reducing agents. Standard reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, for example, using Raney Nickel under a hydrogen atmosphere. Similarly, the corresponding 4-carboxamide derivative can also serve as a precursor, undergoing reduction to the amine with reagents like LiAlH₄.

While the reductive amination of aldehydes and the reduction of nitriles or amides represent the most common strategies, other methods for installing an aminomethyl group could theoretically be employed. These might include multi-step processes such as the Gabriel synthesis, starting from a (1-benzyl-1H-pyrazol-4-yl)methyl halide, or the Hofmann rearrangement of a 2-(1-benzyl-1H-pyrazol-4-yl)acetamide. However, the routes proceeding via the aldehyde or nitrile precursors are generally more direct and are more frequently documented in synthetic literature for related structures.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes to this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, and temperature, all of which can significantly impact the reaction's outcome.

The synthesis of pyrazole derivatives often employs catalysts to facilitate key bond-forming reactions. For instance, in the construction of the pyrazole ring itself, various catalysts have been explored. While specific catalyst screening data for the direct synthesis of this compound is not extensively detailed in publicly available literature, analogous syntheses of substituted pyrazoles provide insights into effective catalytic systems.

For the reductive amination of a precursor like 1-benzyl-1H-pyrazole-4-carbaldehyde, a range of reducing agents and catalysts can be screened. Common choices include sodium borohydride (NaBH4) and its derivatives, often in the presence of a catalyst to facilitate the reduction of the intermediate imine. One study on the reductive amination of related pyrazolyl carboxaldehydes utilized NaBH4 in the presence of iodine (I2) as a catalyst. orgsyn.org This system is effective for the in-situ formation and reduction of the imine.

To illustrate the effect of different catalysts on a model reductive amination reaction, the following interactive data table presents hypothetical screening results for the conversion of a pyrazole-4-carbaldehyde to the corresponding amine.

| Catalyst System | Conversion (%) | Reaction Time (h) |

|---|---|---|

| NaBH4 / I2 | 92 | 4 |

| H2 / Pd/C | 85 | 8 |

| NaBH(OAc)3 | 95 | 3 |

| NH3BH3 | 78 | 6 |

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound. The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity. For the reductive amination step, alcoholic solvents such as methanol or ethanol (B145695) are commonly used due to their ability to dissolve the reactants and the reducing agent. orgsyn.org

Temperature control is essential for managing the reaction rate and preventing the formation of byproducts. Reductive aminations are often carried out at room temperature to maintain selectivity and avoid over-reduction or side reactions. orgsyn.org However, in some cases, gentle heating may be necessary to drive the reaction to completion. For example, in the synthesis of some pyrazole derivatives, reactions are carried out at temperatures ranging from room temperature to the reflux temperature of the solvent, depending on the specific reactants and catalyst used.

The following table demonstrates the hypothetical effect of solvent and temperature on the yield of a model reductive amination for a pyrazole-4-carbaldehyde.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 25 | 88 |

| Methanol | 50 | 85 |

| Ethanol | 25 | 90 |

| Tetrahydrofuran (THF) | 25 | 75 |

| Dichloromethane (DCM) | 25 | 82 |

Efforts to enhance the yield and improve the purity of this compound focus on optimizing the reaction parameters discussed above and refining the work-up and purification procedures. The choice of starting materials and their purity is also a crucial factor.

Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities. For example, if the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyrazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry strategies can be employed. The use of greener solvents, such as water or ethanol, in place of more hazardous chlorinated solvents is a key consideration. Microwave-assisted synthesis has also emerged as a green technique for the preparation of pyrazoles, often leading to shorter reaction times and higher yields. ineosopen.org

Catalysis plays a central role in green chemistry, and the development of reusable catalysts is a significant area of research. For the synthesis of pyrazoles, various heterogeneous catalysts have been investigated, which can be easily separated from the reaction mixture and reused, thereby reducing waste. nih.govacs.org Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce the need for intermediate purification steps, further aligning with the goals of green chemistry.

The following table provides a comparison of a conventional versus a hypothetical green synthetic approach for a key step in the synthesis of a pyrazole derivative.

| Parameter | Conventional Method | Green Approach |

|---|---|---|

| Solvent | Dichloromethane | Ethanol/Water |

| Catalyst | Stoichiometric reagent | Reusable heterogeneous catalyst |

| Energy Source | Conventional heating | Microwave irradiation |

| Reaction Time | 12 hours | 30 minutes |

| Waste Generation | High | Low |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 1h Pyrazol 4 Yl Methanamine Derivatives

Rational Design of Analogs Based on the Core Structure

One of the primary approaches in the rational design of these analogs is the use of bioisosteric replacement. Pyrazole (B372694) itself is often considered a bioisostere of a phenyl ring, offering advantages such as lower lipophilicity and the presence of hydrogen bond donors and acceptors, which can lead to improved physicochemical properties and target interactions.

In the context of designing inhibitors for specific enzymes, such as kinases, the (1-benzyl-1H-pyrazol-4-yl)methanamine scaffold serves as a versatile template. For instance, in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, a similar core structure, 1-benzyl-1H-pyrazole, was utilized. nih.gov The design strategy involved introducing various substituents on both the benzyl (B1604629) and pyrazole rings to probe the binding pocket of the enzyme and enhance inhibitory activity. nih.gov

Computational modeling and structure-based drug design are also integral to the rational design process. By understanding the binding mode of the parent compound with its target, researchers can design new analogs with modifications predicted to improve binding affinity and selectivity. This can involve adding groups that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts within the target's active site.

Furthermore, the methanamine group at the 4-position of the pyrazole ring is a key site for modification. It can be functionalized to introduce different substituents, thereby altering the compound's polarity, size, and hydrogen bonding capacity. This allows for the exploration of a wide chemical space to identify analogs with optimized biological profiles.

Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the benzyl and pyrazole rings. SAR studies have provided valuable insights into how these modifications influence the potency and selectivity of the compounds.

Substitutions on the Benzyl Ring:

Modifications to the benzyl ring have been shown to significantly impact the biological activity of pyrazole-based compounds. In a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, various substitutions on the benzyl ring were explored. nih.gov It was found that the presence of electron-withdrawing groups, such as halogens, at specific positions could enhance the inhibitory activity. For example, dichlorination of the benzyl ring was found to be favorable for potency. nih.gov The position of the substituents is also critical; for instance, a 2,4-dichloro substitution pattern on the benzyl ring was identified as being particularly effective in this class of inhibitors. nih.gov

The following table summarizes the effects of different substituents on the benzyl ring on the RIP1 kinase inhibitory activity of 1-benzyl-1H-pyrazole analogs, which can provide insights into the potential effects on this compound derivatives.

Table 1: Effect of Benzyl Ring Substituents on RIP1 Kinase Inhibition of Analogous 1-Benzyl-1H-pyrazole Derivatives

| Compound | R (Benzyl Ring Substituent) | Kd (μM) for RIP1 |

|---|---|---|

| 1a | 2,4-dichloro | 0.12 |

| 1b | 4-chloro | 0.45 |

| 1c | 2-chloro | >10 |

| 1d | 4-fluoro | 0.89 |

| 1e | Unsubstituted | >10 |

Data is illustrative and based on findings for analogous compounds. nih.gov

Substitutions on the Pyrazole Ring:

The pyrazole ring itself is a key determinant of the biological activity of these compounds. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions with aromatic residues in the binding site of a target protein.

In the aforementioned study on RIP1 kinase inhibitors, modifications at the 3-position of the pyrazole ring were investigated. nih.gov The introduction of a nitro group at this position was found to be crucial for activity. nih.gov Replacing the nitro group with other substituents, such as an amino or cyano group, led to a significant decrease in potency, highlighting the specific electronic and steric requirements at this position for effective inhibition. nih.gov

The following table illustrates the impact of substituents at the 3-position of the pyrazole ring on RIP1 kinase inhibitory activity.

Table 2: Effect of Pyrazole Ring Substituents on RIP1 Kinase Inhibition of Analogous 1-Benzyl-1H-pyrazole Derivatives

| Compound | R' (Pyrazole Ring Substituent at C3) | Kd (μM) for RIP1 |

|---|---|---|

| 2a | NO2 | 0.12 |

| 2b | NH2 | >10 |

| 2c | CN | >10 |

Data is illustrative and based on findings for analogous compounds. nih.gov

These findings underscore the importance of a systematic approach to substitution on both the benzyl and pyrazole moieties to optimize the biological activity profile of this compound derivatives.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound derivatives play a critical role in their interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which is essential for designing compounds that fit optimally into the binding site of a receptor or enzyme.

Studies on the crystal structure of 4-benzyl-1H-pyrazole have revealed that the molecule can exist in different conformations due to the rotation of the benzyl substituent around the C(pyrazole)-C(CH2) single bond. researchgate.net In solution, different conformers and atropenantiomers can easily interconvert. researchgate.net This conformational flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to a specific target. However, it can also be a challenge in drug design, as restricting the conformation to the bioactive one can lead to an increase in potency and selectivity.

Stereochemistry is another important aspect to consider, especially if chiral centers are introduced into the molecule. The methanamine group, if further substituted, can become a chiral center. Enantiomers of a chiral drug can exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, the synthesis and biological evaluation of individual enantiomers are often necessary to identify the more active and safer isomer. While specific stereochemical studies on this compound are not extensively reported, the principles of stereoselectivity in drug action are well-established and would apply to its derivatives.

Physicochemical Property Modulation for Enhanced Bioavailability

The bioavailability of a drug candidate is heavily influenced by its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For derivatives of this compound, modulating these properties is a key aspect of the drug design and development process to ensure that the compound can reach its target in sufficient concentrations to elicit a therapeutic effect.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. A compound that is too lipophilic may have poor aqueous solubility and be sequestered in fatty tissues, while a compound that is too hydrophilic may not be able to cross cell membranes. The "rule of five," proposed by Lipinski, provides a set of guidelines for the physicochemical properties of orally bioavailable drugs, including a logP value of less than 5.

For this compound derivatives, the lipophilicity can be modulated by introducing or modifying substituents on the benzyl and pyrazole rings. For example, the addition of polar groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity and improve aqueous solubility. Conversely, the addition of nonpolar groups, such as alkyl or halogen atoms, can increase lipophilicity.

Solubility:

Aqueous solubility is essential for the absorption of orally administered drugs. Poorly soluble compounds often exhibit low bioavailability. The solubility of this compound derivatives can be improved by introducing ionizable groups, such as the basic methanamine group, which can form salts with improved solubility. Other strategies include the introduction of polar functional groups or the use of formulation techniques.

Metabolic Stability:

The metabolic stability of a drug determines its half-life in the body. Compounds that are rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration. The benzyl and pyrazole rings of the this compound scaffold can be susceptible to metabolic degradation, such as oxidation by cytochrome P450 enzymes.

To improve metabolic stability, medicinal chemists can introduce blocking groups at metabolically labile positions. For example, the introduction of fluorine atoms can block sites of oxidation and increase the metabolic stability of the compound.

The following table provides a hypothetical example of how physicochemical properties could be modulated for a series of this compound analogs.

Table 3: Hypothetical Physicochemical Properties of this compound Analogs

| Compound | R (Benzyl Ring Substituent) | R' (Amine Substituent) | Calculated logP | Predicted Aqueous Solubility |

|---|---|---|---|---|

| 3a | H | H | 2.5 | Moderate |

| 3b | 4-Cl | H | 3.2 | Low |

| 3c | 4-OH | H | 2.0 | High |

| 3d | H | CH3 | 2.8 | Moderate |

| 3e | 4-Cl | CH2COOH | 2.1 | High |

Values are illustrative and would need to be determined experimentally or through more detailed computational models.

Pharmacological Characterization and Biological Activity Assessment

In Vitro Efficacy and Potency Evaluation

The initial assessment of the therapeutic potential of (1-benzyl-1H-pyrazol-4-yl)methanamine derivatives involves a series of in vitro assays to determine their biological activity and potency at the molecular and cellular levels.

Receptor binding assays are fundamental in identifying the specific molecular targets through which a compound exerts its effects. For pyrazole (B372694) derivatives, these assays have been crucial in elucidating their interactions with various receptors. For instance, a series of substituted pyrazole-3-carboxylic acids were evaluated for their affinity to the G protein-coupled nicotinic acid receptor using radioligand binding assays with [³H]nicotinic acid on rat spleen membranes nih.gov. This led to the identification of compounds with significant affinity, such as 5-butylpyrazole-3-carboxylic acid, which displayed a Kᵢ value of 0.072 µM nih.gov.

Similarly, structure-activity relationship studies on another series of pyrazole derivatives identified potent and selective antagonists for the brain cannabinoid CB1 receptor acs.org. These studies highlighted the structural requirements for high-affinity binding, leading to the development of compounds with p-iodophenyl and piperidinyl carboxamide substitutions that demonstrated strong antagonistic properties acs.org. In the context of oncology, molecular docking studies have been employed to evaluate the binding affinity of pyrazole derivatives to the Estrogen Receptor Alpha, a key target in breast cancer, helping to prioritize compounds from high-throughput screening for further development thesciencein.org.

| Compound/Derivative | Target Receptor | Assay Type | Binding Affinity (Kᵢ) |

|---|---|---|---|

| 5-butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | [³H]nicotinic acid binding | 0.072 µM |

| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | [³H]nicotinic acid binding | ~0.15 µM |

| N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | Cannabinoid Receptor CB1 | Radioligand binding | Potent Antagonist |

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes. A series of (1H-pyrazol-4-yl)methanamines demonstrated moderate to good inhibitory potential against the PI3Kγ isozyme chula.ac.thresearchgate.net. Initial derivatives showed around 36-37% inhibition at a 10 micromolar concentration, and subsequent modifications led to a significant improvement, with one derivative achieving 73% inhibition against the PI3Kγ isozyme chula.ac.thresearchgate.net.

The anti-inflammatory properties of many pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2 ijpsjournal.com. Some derivatives exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade ijpsjournal.comsci-hub.se. Furthermore, in the field of oncology, pyrazole derivatives have been investigated as inhibitors of various kinases crucial for cancer cell signaling. Molecular modeling studies have been performed on pyrazole derivatives to design potent inhibitors of Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in several types of cancer nih.gov. One highly active compound demonstrated a pIC₅₀ value of 8.8 against RET kinase nih.gov.

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Inhibition potential improved from 36% to 73% with structural modification. chula.ac.thresearchgate.net |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 / COX-2 | Selective COX-2 inhibition with IC₅₀ = 0.02 µM (COX-2) vs. 4.5 µM (COX-1). ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | Dual inhibition with IC₅₀ = 0.03 µM (COX-2) and 0.12 µM (5-LOX). ijpsjournal.com |

| Pyrazole Derivative (Compound 25) | RET Kinase | High inhibitory activity with a pIC₅₀ value of 8.8. nih.gov |

Cell-based assays are essential for understanding the functional consequences of a compound's activity in a biological context. Derivatives of the pyrazole scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For example, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were tested against liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines, with one compound showing potent cytotoxic activity with IC₅₀ values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively nih.gov.

Other studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. One study found that a specific pyrazole derivative exhibited a significant inhibitory effect on triple-negative breast cancer cells (MDA-MB-468) with an IC₅₀ value of 14.97 µM, while being less toxic to normal fibroblast cells nih.gov. The mechanism was linked to the generation of reactive oxygen species (ROS) nih.gov. The viability of cells after treatment with pyrazole derivatives is often assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity researchgate.net.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify those with desired biological activity researchgate.net. This technique has been instrumental in the discovery of novel pyrazole-based therapeutic agents. For instance, a phenotypic HTS of a chemical library using infectious Hepatitis C virus (HCV) identified a series of 1,3,4-trisubstituted pyrazoles as potent HCV inhibitors, with one compound showing an EC₅₀ value of 0.11 µM mdpi.com.

In another example, an HTS kinase assay of a 12,000-member library led to the discovery of a potent kinase inhibitor based on a pyrazole derivative upb.ro. Although the initial hit was later found to be impure, this discovery guided the synthesis of related compounds to identify the true active component, demonstrating the power of HTS in hit identification upb.ro.

In Vivo Pharmacodynamic and Efficacy Studies

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacodynamic properties in living organisms.

Animal models that mimic human diseases are critical for evaluating the therapeutic potential of new compounds. The anti-inflammatory activity of pyrazole derivatives is frequently tested using the carrageenan-induced rat paw edema model, a standard for acute inflammation nih.gov. In this model, various pyrazole derivatives have shown significant reductions in paw edema, with some compounds exhibiting inhibition greater than 70%, comparable to or exceeding that of standard drugs like diclofenac and ibuprofen nih.gov. For chronic inflammation, models such as collagen-induced arthritis are utilized, where pyrazole derivatives have been shown to reduce the arthritis index by up to 50% ijpsjournal.com.

In the context of oncology, the in vivo efficacy of pyrazole derivatives is being actively investigated. While many studies focus on in vitro anticancer activity, some compounds have been tested in animal models tandfonline.comijnrd.orgsrrjournals.com. For instance, a pyrazole derivative demonstrated in vivo activity in a Plasmodium berghei mouse model, showing 99.5% parasite inhibition, which, while an antimalarial study, validates the in vivo potential of this chemical class mdpi.com. The extensive data showing potent in vitro anticancer activity across numerous cell lines strongly supports the further evaluation of these compounds in relevant preclinical cancer models nih.govnih.govsrrjournals.com.

Dose-Response Relationships and Efficacy Benchmarking

No studies were identified that investigated the dose-response relationships of this compound for any biological target. Research into the broader class of pyrazole derivatives shows a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects, but this cannot be specifically attributed to this compound. Without experimental data, creating a dose-response table or benchmarking its efficacy against other compounds would be speculative.

Pharmacokinetic Profiling and Disposition

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

Absorption and Distribution Characteristics

There are no published studies describing the absorption of this compound following administration or its distribution patterns in various tissues.

Metabolic Stability and Metabolite Identification

No research has been published on the metabolic stability of this compound in liver microsomes or other metabolic systems. Consequently, there is no information on its potential metabolites.

Excretion Pathways and Clearance

The routes of excretion and the clearance rate of this compound from the body have not been documented in the scientific literature.

Preclinical Safety and Toxicity Evaluation

Specific preclinical safety data for this compound is absent from public records.

In Vitro Cytotoxicity and Genotoxicity Screening

There are no available reports on the in vitro cytotoxicity of this compound against any cell lines, nor are there any studies on its potential to cause genetic mutations (genotoxicity). While research exists on the biological activities of other N-benzyl-pyrazol derivatives, these findings are specific to the tested molecules and cannot be extrapolated to this compound.

Lack of Publicly Available Data on the Toxicity of this compound

Following a comprehensive search of publicly available scientific literature and toxicology databases, no specific studies on the acute or sub-chronic toxicity of the chemical compound this compound in animal models were identified.

The investigation sought to find detailed research findings, including data tables from in vivo studies, to characterize the pharmacological and biological activity of this compound. However, the search did not yield any scholarly articles, toxicology reports, or database entries that contained the specific information required to fulfill the request.

While general safety and hazard information for structurally related pyrazole derivatives is available, this does not provide the specific toxicological data for this compound. The absence of this specific data in the public domain prevents the creation of a scientifically accurate and detailed article section on its acute and sub-chronic toxicity as outlined.

Therefore, the requested article section, including data tables and detailed research findings on the toxicity of this compound in animal models, cannot be generated at this time due to the lack of available information.

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied to derivatives of the 1-benzyl-1H-pyrazole core to understand their binding mechanisms with various protein targets.

Research on pyrazole (B372694) derivatives frequently employs docking studies to screen for potential inhibitors of enzymes like receptor tyrosine kinases and other protein kinases, which are significant in cancer and other diseases. nih.gov For instance, docking simulations of pyrazole derivatives into the active sites of VEGFR-2, Aurora A, and CDK2 have been performed to identify potential anti-cancer agents. nih.gov These studies calculate binding energies and analyze interactions, such as hydrogen bonds, which are critical for ligand affinity. nih.gov All ligands in these studies were observed to dock deeply within the binding pocket of the target proteins. nih.gov

In a study targeting Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, derivatives of 1-benzyl-1H-pyrazole were designed and evaluated. nih.gov Molecular docking helps to rationalize the structure-activity relationships (SAR) observed, providing insights into how substitutions on the pyrazole ring and benzyl (B1604629) group influence binding affinity to the kinase. nih.gov Similarly, docking studies on other pyrazole derivatives have been used to predict binding energies and selectivity for the Epidermal Growth Factor Receptor (EGFR). alrasheedcol.edu.iq

The table below summarizes representative findings from molecular docking studies on various pyrazole derivatives, illustrating their potential as enzyme inhibitors.

| Derivative Class | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| 1,3,4-Thiadiazole-Pyrazoles | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Hydrogen bonds, van der Waals forces |

| 1,3,4-Thiadiazole-Pyrazoles | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Deep binding within the active pocket |

| 1,3,4-Thiadiazole-Pyrazoles | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Favorable inhibition constant and energy |

| Methylxanthine-Pyrazoles | EGFR | GOLD Suite | Not specified (PLP fitness used) | Molecular contacts within active binding sites |

This table is interactive. Data is sourced from multiple studies on pyrazole derivatives. nih.govalrasheedcol.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for (1-benzyl-1H-pyrazol-4-yl)methanamine were not detailed in the reviewed literature, the foundational work involving structure-activity relationship (SAR) analysis of its derivatives provides the necessary data for developing such models.

For example, the SAR analysis of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors is a critical first step. nih.gov This analysis identified potent compounds by systematically modifying the core structure and observing the resulting changes in inhibitory activity. nih.gov The study led to the discovery of a compound with a high affinity (Kd value of 0.078 μM) for the RIP1 kinase. nih.gov

A typical QSAR study would proceed as follows:

Data Collection: A dataset of 1-benzyl-1H-pyrazole analogs with their measured biological activities (e.g., IC50 or Kd values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Such a QSAR model would enable the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new drug candidates by prioritizing the most promising compounds for synthesis and testing.

De Novo Design and Scaffold Hopping Approaches

De novo design involves the creation of novel molecular structures from scratch, often guided by the structure of a biological target. Scaffold hopping is a related strategy that aims to identify isofunctional molecular structures with significantly different core skeletons, which can lead to new intellectual property and improved pharmacological properties. psu.eduniper.gov.in

The pyrazole core is a valuable scaffold that has been identified through such advanced computational strategies. In a notable example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor into a pyrazole-based one. nih.gov This effort was aimed at discovering inhibitors of dual leucine (B10760876) zipper kinase (DLK, MAP3K12), a target for neurodegenerative diseases. nih.gov The switch to the pyrazole core resulted in improved physicochemical properties and led to the identification of a potent, selective, and brain-penetrant inhibitor. nih.gov

This strategy highlights the power of scaffold hopping to overcome limitations of an existing chemical series, such as poor solubility or metabolic instability, while retaining or improving the desired biological activity. niper.gov.indundee.ac.uk The transition from one core structure to another is guided by preserving the three-dimensional arrangement of key pharmacophoric features. psu.edu

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Outcome |

| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | Improved physicochemical properties, potent and selective inhibitor identified |

This table illustrates a successful application of scaffold hopping leading to a pyrazole-based inhibitor. nih.gov

Virtual Screening and Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com The this compound scaffold and its derivatives are often included in chemical libraries designed for screening against various therapeutic targets.

Both structure-based and ligand-based virtual screening approaches are employed. mdpi.com In structure-based screening, molecular docking is used to fit candidate molecules from a library into the three-dimensional structure of a target protein. mdpi.comchemmethod.com For instance, libraries of pyrazole derivatives have been computationally screened against targets like dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. chemmethod.comchemmethod.com In one such study, designed pyrazole derivatives showed better docking scores (-8.5 to -9.6 kcal/mol) compared to the known drug Anagliptin (-7.6 kcal/mol), indicating a high potential to inhibit the enzyme. chemmethod.com

Ligand-based screening uses the structure of known active compounds to identify others with similar properties that are likely to have similar biological activity. mdpi.com Libraries containing the pyrazole core can be designed to explore a wide chemical space around this privileged scaffold, systematically varying substituents to create a diverse set of molecules for screening campaigns.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For compounds based on the this compound scaffold, MD simulations provide detailed insights into their dynamic behavior and interactions with biological targets. rsc.org

After an initial docking pose is obtained, MD simulations are often performed to assess the stability of the ligand-receptor complex. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and confirm whether the binding mode predicted by docking is stable over a period of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to analyze the stability of the complex and the flexibility of its components. researchgate.netajchem-a.com

Applications of 1 Benzyl 1h Pyrazol 4 Yl Methanamine in Drug Discovery and Development

Role as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis

(1-benzyl-1H-pyrazol-4-yl)methanamine serves as a crucial intermediate in the synthesis of more complex molecular architectures. The pyrazole (B372694) core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The primary amine of the methanamine group offers a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and participation in multicomponent reactions.

The versatility of the pyrazole scaffold allows for the creation of diverse compound libraries. For instance, the nitrogen atoms of the pyrazole ring can be functionalized, and the phenyl group of the benzyl (B1604629) substituent can be modified to explore a wide chemical space. This adaptability is critical in the early stages of drug discovery, where the goal is to generate a broad range of analogues for initial screening.

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, and building blocks like this compound are well-suited for such reactions. mdpi.comnih.govnih.gov The amine functionality can readily participate in reactions like the Ugi or Passerini reaction, allowing for the rapid assembly of complex, drug-like molecules. nih.gov This approach accelerates the discovery process by enabling the synthesis of large libraries of compounds with varied substituents, increasing the probability of identifying hits with desired biological activities. mdpi.comnih.gov

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The this compound scaffold has been incorporated into novel therapeutic agents targeting a variety of disease pathways, with notable examples in cancer and inflammatory diseases.

A significant area of application is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is a common feature in many kinase inhibitors, and derivatives of this compound have been explored for this purpose. For example, research has been conducted on 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, an enzyme involved in necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov

Furthermore, derivatives of this scaffold have shown promise as anticancer agents through the modulation of other cellular pathways. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which can be synthesized from a derivative of this compound, revealed their potent antiproliferative activity against pancreatic cancer cells. nih.govnih.gov These compounds were found to modulate autophagy by affecting the mTORC1 signaling pathway. nih.govnih.gov This dual activity of inducing basal autophagy while impairing autophagic flux under stress conditions presents a potentially novel mechanism for anticancer therapy. nih.govnih.gov

The following table summarizes the development of therapeutic agents based on the this compound scaffold:

| Therapeutic Target | Disease Pathway | Example Derivative Class | Reference |

| RIP1 Kinase | Necroptosis, Inflammation | 1-benzyl-1H-pyrazole derivatives | nih.gov |

| mTORC1 Pathway | Autophagy, Cancer | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | nih.govnih.gov |

Optimization of Lead Compounds for Drug Candidate Selection

Once a "hit" compound with initial biological activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The this compound scaffold provides multiple points for modification, making it amenable to lead optimization strategies.

Structure-activity relationship (SAR) studies are crucial in this phase. For the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, preliminary SAR studies have been conducted. nih.govnih.gov These studies involve synthesizing a series of analogues with different substituents on the benzamide (B126) ring and evaluating their antiproliferative activity. This allows researchers to understand which chemical groups and positions on the molecule are important for its biological activity. For example, modifications to the benzamide portion of the molecule can be systematically explored to enhance binding affinity to the target protein or to improve properties like solubility and metabolic stability.

The benzyl group itself can also be a target for modification. The phenyl ring can be substituted with various functional groups to alter the compound's electronic and steric properties, which can in turn affect its biological activity and pharmacokinetic profile. The flexibility of the this compound core structure allows for a systematic and iterative process of design, synthesis, and testing to identify a drug candidate with the optimal balance of properties for clinical development.

Patent Landscape and Intellectual Property Considerations for Derivatives

The patent landscape for pyrazole-containing compounds is extensive, reflecting their importance in medicinal chemistry. Numerous patents have been filed covering pyrazole derivatives for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. epo.orggoogle.comgoogle.comgoogle.comnih.gov

For derivatives of this compound, intellectual property protection would typically focus on novel chemical matter with demonstrated biological activity. A patent application would claim specific compounds or a genus of compounds defined by a general chemical structure, along with their use in treating a particular disease.

For example, patents related to pyrazole-based kinase inhibitors often have broad claims that could encompass derivatives of this compound. google.com Innovators in this area would need to carefully navigate the existing patent landscape to ensure their novel compounds are not infringing on existing intellectual property. The novelty of the specific substitution pattern on the pyrazole ring, the benzyl group, and the groups attached to the methanamine nitrogen would be key to securing patent protection.

The following table provides a general overview of the types of patents that could be relevant to derivatives of this compound:

| Patent Type | General Scope of Claims | Potential Relevance |

| Composition of Matter | Novel pyrazole compounds and their derivatives. | Directly protects new molecules synthesized from the core scaffold. |

| Method of Use | Use of specific pyrazole compounds for treating a disease (e.g., cancer, inflammatory disorders). | Protects the therapeutic application of the novel compounds. |

| Process | Novel and non-obvious methods for synthesizing the pyrazole derivatives. | Can provide protection for an efficient manufacturing process. |

Given the significant research interest in pyrazole-based therapeutics, a thorough intellectual property strategy is essential for any organization looking to develop and commercialize drugs derived from the this compound scaffold.

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Methodologies for Pyrazole-Based Amines

The efficient and versatile synthesis of pyrazole-based amines is fundamental to exploring their full therapeutic potential. While traditional methods for constructing the pyrazole (B372694) ring, such as the Knorr pyrazole synthesis, have been widely used, contemporary research is focused on developing more advanced and sustainable synthetic strategies.

A significant area of advancement lies in the use of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, offer considerable advantages in terms of efficiency, atom economy, and reduction of waste. The development of novel MCRs for the synthesis of highly substituted pyrazoles could streamline the production of libraries of (1-benzyl-1H-pyrazol-4-yl)methanamine analogs for biological screening.

Transition-metal-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis. These methods allow for the precise and controlled introduction of various substituents onto the pyrazole core, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. Future research will likely focus on developing more robust and versatile catalytic systems for the functionalization of the pyrazole ring.

Furthermore, the adoption of flow chemistry and microwave-assisted organic synthesis (MAOS) is accelerating the synthesis of pyrazole derivatives. Flow chemistry, which involves performing reactions in a continuous stream, offers benefits such as enhanced safety, scalability, and precise control over reaction parameters. MAOS can dramatically reduce reaction times and improve yields compared to conventional heating methods. The application of these technologies is expected to facilitate the rapid and efficient synthesis of this compound and its derivatives.

Exploration of New Therapeutic Areas and Target Identification

The this compound scaffold has already shown promise in several therapeutic areas, including oncology and infectious diseases. However, the full spectrum of its biological activity is yet to be fully elucidated. Future research will focus on exploring its potential in new therapeutic areas and identifying novel molecular targets.

One area of growing interest is neurodegenerative diseases . The pyrazole nucleus is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to participate in various non-covalent interactions with biological targets. Researchers are investigating the potential of pyrazole derivatives to modulate key enzymes and receptors implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. The structural features of this compound make it an attractive starting point for the design of novel CNS-active agents.

In the field of immunology and inflammation , pyrazole-containing compounds have been reported to possess anti-inflammatory properties. Future studies may explore the potential of this compound derivatives as modulators of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or as inhibitors of pro-inflammatory cytokines.

The identification of new biological targets for this compound scaffold is being facilitated by advanced techniques such as chemoproteomics and activity-based protein profiling (ABPP) . These methods allow for the unbiased identification of the protein binding partners of a small molecule in a complex biological system, providing valuable insights into its mechanism of action and opening up new avenues for therapeutic intervention.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. These powerful computational tools are being increasingly applied to the design and optimization of pyrazole-based compounds.

De novo drug design using generative AI models can create novel molecular structures with desired pharmacological properties. By training these models on vast datasets of known bioactive molecules, researchers can generate new this compound analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Predictive modeling using machine learning algorithms can forecast the biological activity, physicochemical properties, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds. This allows for the rapid in silico screening of large libraries of pyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving time and resources.

| AI/ML Application in Drug Design | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data instances. | Design of novel pyrazole derivatives with optimized properties. |

| Predictive Modeling (QSAR/ADMET) | Using statistical methods to predict the properties of molecules. | Prioritization of synthetic targets and reduction of late-stage failures. |

| Target Identification | Analyzing biological data to find new therapeutic targets. | Discovery of new therapeutic applications for the compound scaffold. |

Development of Targeted Delivery Systems Utilizing the Compound Scaffold

To enhance the therapeutic efficacy and minimize the off-target side effects of this compound-based drugs, the development of targeted delivery systems is a crucial area of future research.

One promising approach is the development of antibody-drug conjugates (ADCs) . In this strategy, a potent cytotoxic derivative of the pyrazole scaffold could be linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would allow for the selective delivery of the cytotoxic agent to cancer cells, sparing healthy tissues.

Nanoparticle-based delivery systems , such as liposomes, polymeric nanoparticles, and micelles, can also be utilized to improve the delivery of pyrazole-based drugs. These nanoparticles can be engineered to have specific sizes, surface charges, and release characteristics to optimize their pharmacokinetic and biodistribution profiles. Furthermore, their surface can be decorated with targeting ligands to achieve active targeting to diseased tissues.

The design of prodrugs represents another effective strategy for targeted drug delivery. The this compound molecule could be chemically modified to create an inactive prodrug that is selectively activated at the target site by specific enzymes or physiological conditions, such as the acidic tumor microenvironment.

These advanced delivery systems hold the potential to significantly improve the therapeutic index of drugs derived from the this compound scaffold, making them more effective and safer for patients.

Q & A

Q. What are the standard synthetic routes for preparing (1-benzyl-1H-pyrazol-4-yl)methanamine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or copper-catalyzed "click" chemistry. For example, a benzyl-protected pyrazole intermediate can react with propargylamine in the presence of a Cu(I) catalyst to form the triazole-linked derivative. Key steps include:

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H NMR : Critical for confirming substituent positions (e.g., benzyl CH₂ at δ 5.53 ppm and pyrazole CH at δ 7.67 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., C₁₁H₁₄N₄ with MW 202.26 g/mol for related analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control .

- Catalyst optimization : Cu(I) catalysts (e.g., CuBr with TBTA ligand) improve regioselectivity in triazole formation .

- Industrial methods : Continuous flow reactors reduce side reactions and enable higher throughput .

- Purity control : Recrystallization in ethanol/water mixtures removes unreacted starting materials .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

- Comparative assays : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity, MES for anticonvulsant activity) to validate discrepancies .

- Structural analysis : Use X-ray crystallography or DFT calculations to correlate bioactivity with substituent effects (e.g., benzyl vs. methyl groups altering receptor binding) .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify trends in SAR (structure-activity relationships) .

Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

- In vitro screening : Use hepatocyte glucose uptake assays (e.g., measuring glucokinase activation at 10 mM glucose) to assess metabolic activity .

- In vivo models : Test analgesic/anti-inflammatory effects in rodent models (e.g., carrageenan-induced paw edema) with dose-response profiling .

- Target identification : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for receptors like mGluR5 or GABA transporters .

Q. How can computational tools aid in designing analogs with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., pyrazole ring hydrogen bonding with kinase active sites) .

- QSAR modeling : Train models on datasets (e.g., ChEMBL) to prioritize substituents (e.g., electron-withdrawing groups at the 3-position improving metabolic stability) .

- Retrosynthetic planning : AI tools (e.g., Pistachio, Reaxys) propose feasible routes for novel analogs like rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)pyrrolidine derivatives .

Data Analysis and Validation

Q. What strategies mitigate spectral interference in characterizing complex mixtures?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–7.6 ppm) .

- LC-MS/MS : Detect trace impurities (e.g., unreacted benzyl chloride) with MRM (multiple reaction monitoring) .

- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent peaks in ¹H NMR .

Q. How can researchers validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

- Cross-lab replication : Collaborate with independent labs to confirm reproducibility .

- High-resolution MS : Resolve ambiguities in molecular formulas (e.g., distinguishing C₁₁H₁₀N₂O from C₁₀H₁₂N₄) .

- X-ray diffraction : Resolve stereochemical uncertainties (e.g., confirming trans-configuration in cyclohexyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.